molecular formula C26H30N2O5S B12479598 N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B12479598
M. Wt: 482.6 g/mol
InChI Key: ATNCRZYTUPAPSG-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Ethylamine Derivative: The initial step involves the reaction of 3,4-dimethoxyphenylacetic acid with ethylamine to form the corresponding ethylamine derivative.

    Sulfonylation: The ethylamine derivative is then reacted with phenylsulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Coupling Reaction: The final step involves coupling the sulfonylated ethylamine derivative with 3,4-dimethylphenylglycine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: A simpler analog with similar structural features.

    3,4-Dimethoxyphenethylamine: A precursor used in the synthesis of various derivatives.

    2-(3,4-Dimethoxyphenyl)-N-[(3-methyl-2-thienyl)methyl]ethanamine: Another compound with related structural motifs.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its combination of multiple functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H30N2O5S

Molecular Weight

482.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C26H30N2O5S/c1-19-10-12-22(16-20(19)2)28(34(30,31)23-8-6-5-7-9-23)18-26(29)27-15-14-21-11-13-24(32-3)25(17-21)33-4/h5-13,16-17H,14-15,18H2,1-4H3,(H,27,29)

InChI Key

ATNCRZYTUPAPSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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